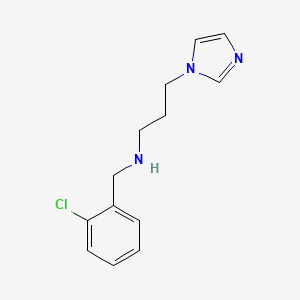

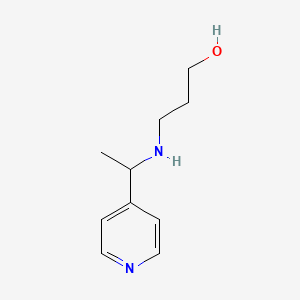

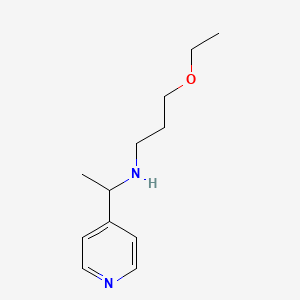

![molecular formula C10H17NOS B1306485 2-[(3-甲基噻吩-2-基甲基)-氨基]-丁醇 CAS No. 869943-05-5](/img/structure/B1306485.png)

2-[(3-甲基噻吩-2-基甲基)-氨基]-丁醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can include condensation, Michael addition, and ring-closure mechanisms. In the first paper, the synthesis of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate is described as a result of the condensation of 2-aminobenzothiazole and dimethyl but-2-ynedioate. The reaction mechanism suggested involves an initial Michael addition on an acetylenic carbon by the ring nitrogen, followed by ring-closure involving the β-methoxycarbonyl- and imino-groups to form the final product . This synthesis route highlights the intricate steps and conditions necessary to form such complex heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of the synthesized compound in the first paper was elucidated using X-ray crystallography. The compound crystallizes in the monoclinic space group P21/c and has a slightly warped C6–C3NS–C4N2 ring skeleton. The exocyclic carbonyl group and a methyl ester group are linked to this heterocyclic ring system. The dihedral angle between the carboxy-group and the mean plane of the heterocyclic ring system is 34°, indicating a certain degree of planarity in the molecule. The sulfur atom is involved in the molecular π-bonding, which is consistent with variations in bond lengths within the tricyclic ring system as explained by simple Huckel MO theory .

Chemical Reactions Analysis

The second paper discusses a photoinduced direct oxidative annulation process that does not require transition metals or oxidants. This process is used to synthesize highly functionalized polyheterocyclic compounds, such as 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones and 1-(5-hydroxyfuran/thieno/pyrrolo[3,2-e]benzofuran-4-yl)ethanones. The starting materials for this reaction are 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates. The reaction takes advantage of the excited-state intramolecular proton transfer (ESIPT) phenomenon, which is observed in the resulting compounds . This innovative approach to chemical synthesis demonstrates the potential for creating complex molecules without the need for heavy metal catalysts or harsh oxidative conditions.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol," they do provide insight into the properties of structurally related compounds. For instance, the crystalline structure and bond angles of the compound in the first paper suggest that similar molecules may exhibit significant rigidity and planarity, which can affect their physical properties such as melting points and solubility . The photoinduced reactions described in the second paper imply that compounds with furan or thiophen rings can have unique photochemical properties, which could be relevant for the analysis of "2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol" . These properties are crucial for understanding the behavior of such compounds in various environments and can influence their potential applications in pharmaceuticals, materials science, or as intermediates in organic synthesis.

科学研究应用

合成和表征

这种化合物被合成并用于各种科学应用,包括抗菌活性研究。在一个实例中,已经探索了一些源自类似化合物的席夫碱的合成、表征和抗菌活性,显示了在新型抗菌剂开发中的潜力(Arora, Saravanan, Mohan, & Bhattacharjee, 2013)。此外,将其纳入紫外光固化膜的合成中展示了氨基醇在材料科学中的多功能性,为开发具有改进性能的材料提供了见解,如降低氧抑制和增加聚合效率(Arsu, Karasu, Balta, & Temel, 2009)。

光物理和化学性质

探索从二吡啶酮和类似氨基醇衍生的阳离子杂环螯合铱配合物的合成途径和光物理性质揭示了该化合物在制备适用于表面功能化的磷光材料中的实用性(Volpi, Garino, & Nervi, 2012)。这项研究强调了这类化合物在开发具有特定电子和光谱性质的先进材料方面的潜力。

抗利什曼原虫活性

与2-[(3-甲基噻吩-2-基甲基)-氨基]-丁醇相关结构的化合物已被研究其抗利什曼原虫活性。一项关于4-氨基-1,2,4-三唑衍生物的研究显示了这些化合物在对抗利什曼原虫方面的潜力,突显了该化合物在药物化学和寄生虫疾病药物开发中的相关性(Süleymanoğlu, Ünver, Ustabaş, Direkel, & Alpaslan, 2017)。

材料科学和聚合

在材料科学中,对含噻吩的非环烷氧胺进行丙烯酸酯和苯乙烯的氮氧自由基介导的活性自由基聚合的研究展示了该化合物在聚合物化学中的重要性。特定设计包含噻吩基团和分子内氢键的非环烷结构增强了引发剂的反应性,促进了在温和温度下的可控/活性自由基聚合(Chu et al., 2021)。

安全和危害

The safety and hazards associated with “2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol” are not specified in the literature. However, it’s important to handle all chemicals with appropriate safety measures.

未来方向

The future directions for research on “2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol” could include exploring its potential biological activities, developing efficient synthesis methods, and studying its physical and chemical properties in detail. Further research could also investigate its safety profile and potential applications in various fields.

Please note that this analysis is based on the limited information available in the literature and may not fully cover all aspects of the compound “2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol”.

属性

IUPAC Name |

2-[(3-methylthiophen-2-yl)methylamino]butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NOS/c1-3-9(7-12)11-6-10-8(2)4-5-13-10/h4-5,9,11-12H,3,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSKFEIFENZNJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCC1=C(C=CS1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24804159 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid](/img/structure/B1306409.png)

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid](/img/structure/B1306410.png)

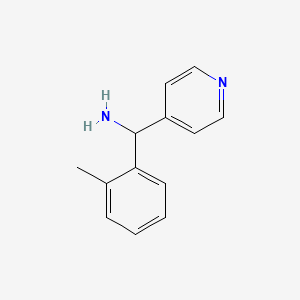

![2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306437.png)